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molecular formula C9H9ClO3 B185523 2-(4-Chloro-3-methylphenoxy)acetic acid CAS No. 588-20-5

2-(4-Chloro-3-methylphenoxy)acetic acid

Cat. No. B185523
M. Wt: 200.62 g/mol
InChI Key: FBGYNJKXMKWETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04185994

Procedure details

In a 100 ml round bottom flask equipped with a reflux condenser, 27 g of 3-methyl-4-chlorophenoxyacetic acid and 32 g of thionyl chloride were charged and a small amount of zeolite was added and the mixture was refluxed until completely dissolving the reaction product. After the reaction, excess of thionyl chloride, and dissolved hydrochloric acid gas and sulfur dioxide gas were removed by a rotary evaporator and the product was distilled to obtain 25.0 g of 3-methyl-4-chlorophenoxyacetic acid chloride. The distillation was carried out at 121° to 125° C. under the pressure of 7 to 8 mmHg. The yield was 80.1%.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[O:5][CH2:6][C:7](O)=[O:8].S(Cl)([Cl:16])=O.Cl.S(=O)=O>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[O:5][CH2:6][C:7]([Cl:16])=[O:8]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
CC=1C=C(OCC(=O)O)C=CC1Cl
Name
Quantity
32 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml round bottom flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
DISSOLUTION
Type
DISSOLUTION
Details
until completely dissolving the reaction product
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
were removed by a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the product was distilled

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCC(=O)Cl)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 80.1%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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